molecular formula C21H14ClIN2OS2 B11537336 4-chloro-N-{2-[(4-iodobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide

4-chloro-N-{2-[(4-iodobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide

Cat. No.: B11537336
M. Wt: 536.8 g/mol
InChI Key: CSLDHEFASLNROM-UHFFFAOYSA-N
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Description

4-CHLORO-N-(2-{[(4-IODOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE is a complex organic compound that features a benzamide core with various substituents, including chlorine, iodine, and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-(2-{[(4-IODOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-(2-{[(4-IODOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms (chlorine and iodine) can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups in place of the halogens.

Scientific Research Applications

4-CHLORO-N-(2-{[(4-IODOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-(2-{[(4-IODOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-CHLORO-N-(2-{[(4-IODOPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)BENZAMIDE lies in its specific combination of substituents, which can confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C21H14ClIN2OS2

Molecular Weight

536.8 g/mol

IUPAC Name

4-chloro-N-[2-[(4-iodophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C21H14ClIN2OS2/c22-15-5-3-14(4-6-15)20(26)24-17-9-10-18-19(11-17)28-21(25-18)27-12-13-1-7-16(23)8-2-13/h1-11H,12H2,(H,24,26)

InChI Key

CSLDHEFASLNROM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl)I

Origin of Product

United States

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